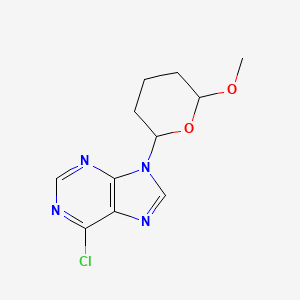
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is a synthetic compound that belongs to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group at the 6th position and a methoxytetrahydropyran group at the 9th position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chloro Group: Chlorination at the 6th position can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Methoxytetrahydropyran Group: The methoxytetrahydropyran group can be introduced through a nucleophilic substitution reaction, where the purine derivative reacts with a suitable methoxytetrahydropyran precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding purine N-oxides.
Reduction: Formation of dechlorinated purine derivatives.
Substitution: Formation of purine derivatives with various functional groups replacing the chloro group.
科学研究应用
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The chloro group and methoxytetrahydropyran moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking biochemical pathways.
相似化合物的比较
Similar Compounds
6-Chloropurine: Lacks the methoxytetrahydropyran group.
9-(6-Methoxytetrahydro-2h-pyran-2-yl)-9h-purine: Lacks the chloro group.
6-Methylpurine: Contains a methyl group instead of a chloro group.
Uniqueness
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is unique due to the presence of both the chloro and methoxytetrahydropyran groups, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications.
属性
CAS 编号 |
62908-68-3 |
|---|---|
分子式 |
C11H13ClN4O2 |
分子量 |
268.70 g/mol |
IUPAC 名称 |
6-chloro-9-(6-methoxyoxan-2-yl)purine |
InChI |
InChI=1S/C11H13ClN4O2/c1-17-8-4-2-3-7(18-8)16-6-15-9-10(12)13-5-14-11(9)16/h5-8H,2-4H2,1H3 |
InChI 键 |
BOCVZJVZRLTMFU-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCC(O1)N2C=NC3=C2N=CN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)


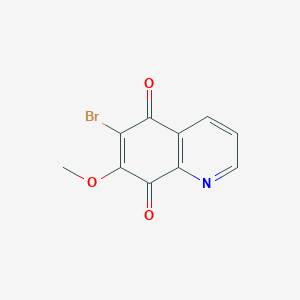
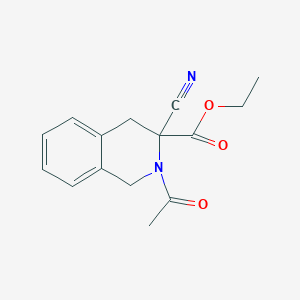
![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
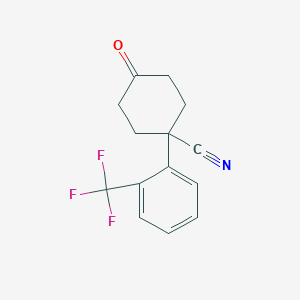
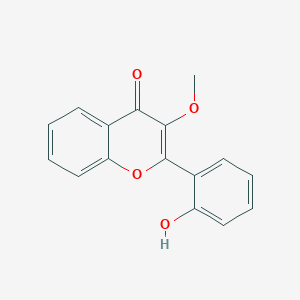
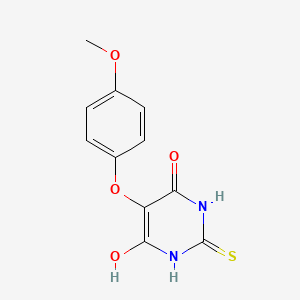
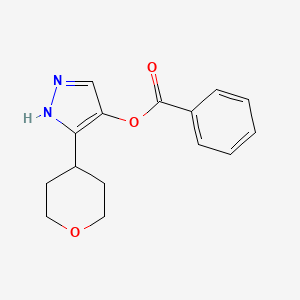
![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)
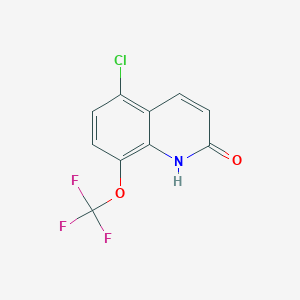
![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)

